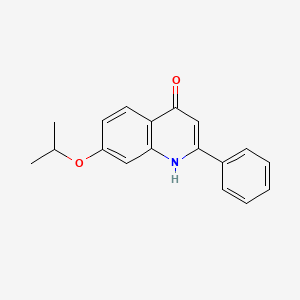

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-

Description

Historical Context and Medicinal Significance of Quinolines

The history of quinolines in medicine is intrinsically linked to the treatment of malaria. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating disease and contains a quinoline (B57606) core. mmv.orgresearchgate.netglobalresearchonline.net Its use dates back to the 17th century. The success of quinine spurred the synthesis of numerous quinoline-based antimalarials in the 20th century, including chloroquine (B1663885), which became a widely used and effective drug for many years. mmv.orgresearchgate.netglobalresearchonline.net

Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.govbenthamdirect.com The introduction of a fluorine atom into the quinoline ring system led to the development of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which have become crucial in treating bacterial infections. infectweb.com The quinoline scaffold is also present in drugs targeting cancer and neurodegenerative diseases, highlighting its significant and ongoing impact on human health. tandfonline.comresearchgate.net

Structural Framework of 4-Quinolinol Derivatives in Drug Discovery

The 4-quinolinol (or 4-hydroxyquinoline) moiety is a key structural feature in many biologically active compounds. nih.govnist.gov The presence of a hydroxyl group at the 4-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as its ability to form hydrogen bonds and its electronic distribution. These characteristics are crucial for molecular recognition and binding to biological targets like enzymes and receptors. ontosight.ai

Derivatives of 4-quinolinol have been investigated for a range of therapeutic applications. For instance, some have shown potential as β-adrenergic receptor blockers, while others have been explored as matrix metalloproteinase inhibitors. nih.gov The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331) during the synthesis of chloroquine ultimately led to the development of fluoroquinolone antibiotics. nih.gov The structural modifications of the 4-quinolinol core, such as the introduction of different substituents at various positions, allow for the fine-tuning of biological activity and the exploration of new therapeutic possibilities. ontosight.aiontosight.airesearchgate.net

Rationale for Advanced Research on Novel Quinoline Analogues

The continued interest in novel quinoline analogues is driven by several factors. A primary motivation is the emergence of drug resistance. For example, the widespread resistance of the malaria parasite to chloroquine has necessitated the development of new antimalarial agents. researchgate.netglobalresearchonline.net Similarly, bacterial resistance to existing fluoroquinolones is a growing public health concern, fueling the search for new antibacterial compounds. infectweb.com

Furthermore, the versatility of the quinoline scaffold allows for the design of multi-target agents, which can be beneficial for treating complex diseases like cancer. mdpi.com By modifying the quinoline core with various functional groups, researchers can create hybrid molecules that act on multiple biological pathways simultaneously. mdpi.com The exploration of novel quinoline analogues, such as 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-, is therefore a rational approach to discovering new therapeutic agents with improved efficacy, better safety profiles, and the ability to overcome existing challenges in medicine. nih.govrsc.org The lack of extensive published data on this specific compound suggests it may be a novel area for investigation, with its unique substitution pattern offering potential for new biological activities.

Structure

3D Structure

Properties

CAS No. |

825620-18-6 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

2-phenyl-7-propan-2-yloxy-1H-quinolin-4-one |

InChI |

InChI=1S/C18H17NO2/c1-12(2)21-14-8-9-15-17(10-14)19-16(11-18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20) |

InChI Key |

WWJSSYQFNXTUMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preclinical Research on the Biological Activities of 4 Quinolinol, 7 1 Methylethoxy 2 Phenyl Analogues

In Vitro Pharmacological Characterization and Cellular Mechanisms

Analysis of Cellular Fate Modulation

Analogues of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-, specifically 4-phenylquinolin-2(1H)-one (4-PQ) derivatives, have been investigated for their effects on cell cycle progression in cancer cell lines. nih.govresearchgate.net Studies have shown that these compounds can induce cell cycle arrest, predominantly in the G2/M phase. nih.govresearchgate.net

One notable analogue, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to cause a significant accumulation of cells in the G2/M phase in both HL-60 and H460 cancer cell lines, as determined by fluorescence-activated cell sorting (FACS) analysis. nih.govresearchgate.net This arrest is a critical mechanism contributing to the antiproliferative effects of these compounds. nih.govresearchgate.net The induction of G2/M arrest by another analogue, 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK), was associated with the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov

The cell cycle is a highly regulated process with distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov The transitions between these phases are controlled by complexes of cyclins and cyclin-dependent kinases (Cdks). nih.gov The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. The ability of 4-PQ analogues to enforce this checkpoint highlights their potential as anticancer agents. nih.govresearchgate.net

Table 1: Effect of 4-Quinolinol Analogues on Cell Cycle Progression

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60, H460 | G2/M phase arrest | nih.govresearchgate.net |

| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | Not specified | G2/M arrest | nih.gov |

In addition to cell cycle arrest, analogues of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- have been shown to induce programmed cell death, primarily through apoptosis. nih.govresearchgate.netnih.gov The apoptotic process is a crucial mechanism for eliminating damaged or cancerous cells and is characterized by distinct morphological and biochemical changes.

The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was observed to induce apoptosis in HL-60 and H460 cells, which was confirmed by Hoechst staining that revealed the formation of apoptotic bodies. researchgate.net Furthermore, this apoptotic induction was associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net Another analogue, HPK, also demonstrated the ability to induce apoptosis. nih.gov

Some quinoline (B57606) derivatives have also been implicated in the induction of autophagy, a cellular process of self-degradation of components. nih.govnih.gov For instance, a quinolin-8-yl-nicotinamide, QN523, was found to increase the expression of genes involved in autophagy, such as WIPI1, GABARAPL1, and MAP1LC3B, in pancreatic cancer cells. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, induced both autophagic and apoptotic cell death in pancreatic cancer cell lines. nih.gov

A significant body of preclinical research has demonstrated the potent antiproliferative activity of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- analogues against a variety of human cancer cell lines. nih.govresearchgate.netnih.govnih.govnih.gov These compounds have shown efficacy in hematological and solid tumor cell lines.

For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one displayed potent cytotoxicity against several different tumor cell lines at sub-micromolar concentrations. nih.govresearchgate.net The analogue HPK exhibited significant antiproliferative activity in HL-60 (leukemia), Hep3B (hepatocellular carcinoma), and H460 (lung cancer) cells, with IC50 values ranging from 0.4 to 1.0 μM. nih.gov Another derivative, compound 22 from a series of 5-, 6-, and 7-methoxy-substituted 4-PQs, showed excellent antiproliferative activities against COLO205 (colon cancer) and H460 cell lines with IC50 values of 0.32 μM and 0.89 μM, respectively. nih.govnih.gov

The broad-spectrum antiproliferative activity of these quinoline-based compounds underscores their potential as lead structures for the development of new anticancer agents. nih.gov

Table 2: Antiproliferative Activity of 4-Quinolinol Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Multiple tumor cell lines | Sub-micromolar | nih.govresearchgate.net |

| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | HL-60 | 0.4 - 1.0 | nih.gov |

| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | Hep3B | 0.4 - 1.0 | nih.gov |

| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | H460 | 0.4 - 1.0 | nih.gov |

| Compound 22 (a 5,6,7-methoxy-substituted 4-PQ) | COLO205 | 0.32 | nih.govnih.gov |

| Compound 22 (a 5,6,7-methoxy-substituted 4-PQ) | H460 | 0.89 | nih.govnih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have indicated that certain analogues of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- can inhibit these processes.

One such analogue, 2-(3-Methoxyphenyl)-6,7-methylenedioxoquinolin-4-one (MMEQ), was shown to inhibit the migration and invasion of TSGH8301 human bladder cancer cells. nih.gov The mechanism of this inhibition was linked to the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov The inhibitory effect of MMEQ on MMPs was associated with the downregulation of several signaling pathways, including those involving PKC, ERK, and Rho A. nih.gov

The regulation of cell migration and invasion is a complex process, and the ability of these quinoline derivatives to interfere with key players like MMPs suggests a potential role in preventing or reducing cancer metastasis. nih.gov

Enzymatic and Receptor-Level Interaction Studies

While direct enzymatic and receptor-level interaction studies for 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- are not extensively detailed in the available literature, research on its analogues provides insights into their potential molecular targets.

A significant finding is that some 2-phenyl-4-quinolone derivatives, which are structurally related to the 4-phenyl-2-quinolone scaffold, act as antimitotic agents by inhibiting the polymerization of microtubules. nih.gov This mechanism is similar to that of other well-known anticancer agents like podophyllotoxin (B1678966). nih.gov The 4-PQ analogues were designed to mimic the structure of podophyllotoxin analogues, suggesting that they may also interact with tubulin. researchgate.netnih.gov

Furthermore, molecular docking studies with some 4-PQ derivatives have been conducted to investigate their interaction with αβ-tubulin. nih.gov Although specific binding data for the titular compound is not available, these in silico studies support the hypothesis that the anticancer activity of this class of compounds may be mediated, at least in part, through their interaction with the microtubule network. nih.gov

It is important to note that some quinoline derivatives have been investigated for their activity as kinase inhibitors. nih.gov For instance, a quinoline-based series was reported to possess an anti-proliferative phenotype as c-Raf kinase inhibitors. nih.gov However, a specific derivative from this series, RIMHS-Qi-23, did not show significant inhibitory activity against a panel of 50 kinases, indicating that the mechanism of action for all quinoline derivatives may not be uniform and can be independent of kinase inhibition. nih.gov

Modulation of Microtubule Dynamics and Tubulin Polymerization

Analogues of the 4-quinolinol scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. Certain 2-styryl quinazolin-4-ones (SQZ) and phenyl quinazolinone derivatives (PQZ) have been shown to be effective inhibitors of tubulin polymerization. researchgate.net Specifically, a quinazoline (B50416) derivative, PVHD121 (1a), demonstrated strong antiproliferative activity against various tumor cell lines. nih.gov Further studies indicated that this compound inhibits tubulin polymerization by binding to the colchicine (B1669291) site on tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Mechanistic studies with a potent 4-phenylquinolin-2(1H)-one derivative, compound 11e, revealed that it disrupted microtubule assembly, induced G2/M arrest, and promoted apoptosis. nih.gov

Table 1: Antiproliferative Activity of Selected Quinazoline Analogues

| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |

| PVHD121 (1a) | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | 0.1 - 0.3 | Inhibition of tubulin polymerization |

| 17 | A549 | 0.027 | Inhibition of tubulin polymerization |

| 11e | COLO 205 | Nanomolar range | Disruption of microtubule assembly, G2/M arrest, apoptosis |

Inhibition of Kinase Activities (e.g., Tyrosine Kinases, Pim-1 Kinase, HSP90)

The quinoline and quinazoline scaffolds are recognized as privileged structures in the development of kinase inhibitors. While direct studies on 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- analogues are limited, research on related structures provides significant insights.

Tyrosine Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-established core for epidermal growth factor receptor (EGFR) inhibitors. nih.gov Modifications at various positions of the quinazoline ring have been explored to enhance inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

Pim-1 Kinase: Pim-1 kinase, a serine/threonine kinase often overexpressed in cancers, is another target for quinoline-based compounds. researchgate.netmyricxbio.com Pim-1 kinase stability is regulated by heat shock proteins like Hsp90 and Hsp70. researchgate.net

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in stabilizing a number of oncoproteins, including various kinases. nih.gov TAS-116 (pimitespib), an oral HSP90 inhibitor, demonstrates anticancer activity by destabilizing HSP90 client proteins. nih.govresearchgate.net The dependence of mutated kinases like KIT on HSP90 suggests that HSP90 inhibition could be a valuable therapeutic strategy. nih.gov

Targeting Matrix Metalloproteinases (e.g., MMP-2/9)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. nih.govnih.gov Several studies have highlighted the potential of quinoline-based structures to inhibit MMPs.

Derivatives of 8-hydroxyquinoline (B1678124) have been designed and synthesized as inhibitors of MMP-2 and MMP-9. nih.govfrontiersin.org The most active compounds in one study, 5e and 5h, not only showed good inhibitory activities against MMP-2/9 at submicromolar levels but also possessed potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 cell line. frontiersin.org Western blot analysis confirmed that these compounds down-regulate the expression of MMP-2 and MMP-9. frontiersin.org Molecular docking studies have further elucidated the favorable binding modes of these compounds within the active sites of MMP-2 and MMP-9. frontiersin.org

Table 2: MMP Inhibitory Activity of 8-Hydroxyquinoline Derivatives

| Compound | Target | IC50 | Cellular Effects |

| 5e | MMP-2/9 | Submicromolar | Anti-proliferative, anti-invasive, anti-angiogenesis, apoptosis induction |

| 5h | MMP-2/9 | Submicromolar | Anti-proliferative, anti-invasive, anti-angiogenesis |

Interactions with MetAP-2 and NMT Enzymes

Methionine Aminopeptidase-2 (MetAP-2): MetAP-2 is an enzyme crucial for the processing of newly synthesized proteins and is implicated in angiogenesis. nih.govmedchemexpress.com While direct evidence for the interaction of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- analogues with MetAP-2 is not available, the quinoline scaffold has been explored in this context. For instance, a derivative of 8-hydroxyquinoline, CLBQ14, has been reported to exert its chemotherapeutic effect by inhibiting MetAP. researchgate.net A number of reversible human MetAP-2 inhibitors have been developed, including anthranilic acid sulfonamides and triazole analogs. nih.gov

N-Myristoyltransferase (NMT): NMTs are enzymes that catalyze the attachment of myristate to the N-terminus of certain proteins, a modification crucial for their membrane localization and function. mdpi.com NMT inhibitors have shown potential as antiviral and anti-neoplastic agents. myricxbio.comwikipedia.org The development of selective N-myristoyltransferase inhibitors is an active area of research. nih.gov While specific studies on 4-quinolinol analogues are lacking, the combination of quinoline and pyridyl scaffolds has yielded potent inhibitors of Plasmodium NMT. nih.gov

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.govwikipedia.org The 4-quinolone scaffold is the cornerstone of a major class of antibiotics that target DNA gyrase. nih.govmdpi.comresearchgate.net These compounds stabilize the gyrase-DNA cleavage complex, leading to the accumulation of double-strand breaks and cell death. mdpi.com

More specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB). nih.gov A compound from this class, f1, was found to be a potent inhibitor of the target protein with an IC50 of 1.21 µM and showed antibacterial activity against MRSA. nih.gov This suggests that the 4-quinolinol scaffold could be a valuable starting point for the development of new DNA gyrase inhibitors.

Structure-Activity Relationship (SAR) Studies

Influence of Substitutions on the Quinoline Nucleus (e.g., C-2, C-4, C-7, N-1)

The biological activity of quinoline and its analogues is highly dependent on the nature and position of substituents on the quinoline nucleus.

C-2 Position: The substituent at the C-2 position significantly influences the biological activity. In a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, various substitutions on the phenyl ring were explored. nih.gov In another study on quinazoline derivatives, 2-substituted compounds, including those with 2-chloro, 2-methyl, and 2-methoxy groups, showed stronger antiproliferative activity than the unsubstituted analogue. nih.gov The 2-chloro-substituted analogue, in particular, was found to be highly potent. nih.gov For 2-phenylquinoline-4-carboxylic acid derivatives, substitutions on the phenyl ring, such as methyl and methoxy (B1213986) groups, were found to reduce HDAC inhibitory potency. frontiersin.org

C-4 Position: The C-4 position is another critical point for modification. In the context of 4-aminoquinoline (B48711) antiplasmodial agents, the nature of the substituent at the C-4 position is crucial for activity. acs.org For quinolin-4-ones, various substitutions at this position have been investigated to modulate their biological effects. nih.gov

C-7 Position: The C-7 position has been a key focus for SAR studies. In the development of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas as VEGFR-2 tyrosine kinase inhibitors, various substitutions at the C-7 position of the quinoline ring were evaluated. acs.org

N-1 Position: For quinolin-4-ones, a cyclopropyl (B3062369) group at the N-1 position was found to increase activity compared to an ethyl group. nih.gov Substituted phenyl or thiazole (B1198619) rings at this position also had a beneficial effect on activity. nih.gov

Table 3: Summary of SAR Findings for Quinoline Analogues

| Position | Favorable Substitutions for Activity | Reference |

| C-2 | Chloro, Methyl, Methoxy (on quinazoline for antiproliferative activity) | nih.gov |

| C-4 | Varies depending on the target and desired activity | nih.govacs.org |

| C-7 | Explored for VEGFR-2 inhibition | acs.org |

| N-1 | Cyclopropyl, Substituted phenyl, Thiazole (for quinolin-4-ones) | nih.gov |

Impact of Substitutions on the 2-Phenyl Ring (e.g., Electronegative groups, Fluoro, Methoxy)

The substitution pattern on the 2-phenyl ring of 4-quinolinol analogues is a critical determinant of their biological activity. Preclinical studies have systematically explored how various functional groups at different positions on this ring modulate the potency and efficacy of these compounds. The electronic properties and steric bulk of these substituents significantly influence the molecule's interaction with its biological targets.

Research into the structure-activity relationships (SAR) of 2-phenyl-4-quinolinol and related scaffolds like 2-phenyl-quinazolin-4-ones has revealed several key trends. For instance, the presence of methoxy (–OCH₃) groups on the phenyl ring has been shown to enhance cytotoxic activity in certain cancer cell lines. nih.gov Specifically, derivatives with 2',4'-dimethoxy substitutions have demonstrated significant antiproliferative effects. nih.gov This suggests that the electron-donating nature and the specific positioning of methoxy groups can foster more effective binding interactions.

Similarly, the introduction of electronegative atoms, such as fluorine, has a pronounced impact. Studies on related 8-hydroxyquinoline derivatives indicated that compounds bearing a 4-fluorophenyl or a 4-trifluoromethylphenyl group at the 2-position exhibited significantly reduced cancer cell viability. nih.gov The high electronegativity of fluorine can alter the charge distribution across the molecule, potentially leading to stronger hydrogen bonds or dipole-dipole interactions with target proteins. In some quinazolinone series, phenyl-substituted analogues were found to be more potent than those with larger aromatic systems like a naphthyl group, with methoxy-phenyl substitutions proving particularly beneficial for cytotoxic activity. nih.gov

These findings underscore the principle that modifications to the 2-phenyl ring are a viable strategy for optimizing the biological profile of 4-quinolinol derivatives. The electronic influence (electron-donating vs. electron-withdrawing) and the position of the substituent are pivotal factors in this optimization process.

| Substituent Group | Position on Phenyl Ring | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Methoxy (–OCH₃) | 2', 4' | Enhanced antiproliferative and cytotoxic activity. nih.govnih.gov | 4-Phenyl-2-quinolone, 2-Phenyl-quinazolin-4-one |

| Fluoro (–F) | 4' | Significantly reduced cancer cell viability. nih.gov | 8-Hydroxyquinoline derivative |

| Trifluoromethyl (–CF₃) | 4' | Significantly reduced cancer cell viability. nih.gov | 8-Hydroxyquinoline derivative |

| General Phenyl vs. Naphthyl | 2-position | Phenyl substitution was more favorable for cytotoxicity than naphthyl substitution. nih.gov | 2-Substituted-quinazolin-4-one |

Role of the 7-(1-methylethoxy) Moiety in Biological Potency

The substituent at the 7-position of the quinolinol core, such as the 7-(1-methylethoxy) or isopropoxy group, plays a crucial role in modulating the pharmacological properties of the molecule. While direct studies on the 7-isopropoxy group on this specific scaffold are limited, research on related quinoline and coumarin (B35378) structures provides significant insights into the importance of C7-substitutions.

The 7-position is part of the benzo moiety of the quinoline ring system. Modifications at this site can influence the compound's lipophilicity, metabolic stability, and steric interactions within a target's binding pocket. For example, studies on 8-hydroxyquinoline derivatives targeting matrix metalloproteinases (MMPs) found that compounds with substituents at the C7 position showed more potent inhibitory activity (lower IC₅₀ values) compared to those with substitutions at the C5 position. nih.gov This highlights the strategic importance of the C7-position for biological potency.

Analysis of Tautomeric Equilibria (e.g., 4-hydroxy vs. 4-keto forms) and Activity

The 4-quinolinol scaffold exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the quinolin-4(1H)-one (keto) form. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. Extensive spectroscopic and crystallographic studies have demonstrated that for 4-quinolinols, the keto form is predominantly favored in both solid and solution states under neutral conditions. researchgate.netnih.gov

The stability of the keto tautomer is significant for biological activity. The presence of a carbonyl group (C=O) and an adjacent N-H group in the keto form provides distinct hydrogen bond donor and acceptor sites compared to the enol's hydroxyl group (–OH) and ring nitrogen. The predominance of the keto form suggests that this is likely the biologically active conformation, or at least the one that is recognized by the target protein. nih.gov

The importance of this tautomeric flexibility is highlighted by studies where the equilibrium is "locked" by chemical modification. For instance, N-methylation or O-methylation prevents tautomerization, locking the structure into a keto or enol form, respectively. It has been observed that certain N-methylated or O-methylated 4-quinolone analogues completely lose their biological activity, indicating that the ability to tautomerize, or the specific keto-enol balance, is crucial for the compound's mechanism of action. researchgate.net Factors such as the solvent environment can also influence the equilibrium; hydrogen bonding with polar solvents like water can further stabilize the keto form. nih.gov This suggests that the microenvironment of a protein's active site could similarly influence the tautomeric state upon binding, making the equilibrium a key aspect of the molecule's pharmacological profile.

| Feature | 4-Hydroxyquinoline (B1666331) (Enol Form) | Quinolin-4(1H)-one (Keto Form) |

|---|---|---|

| Key Functional Groups | Aromatic hydroxyl (–OH), Ring Nitrogen (N) | Amide N-H, Carbonyl C=O |

| Predominance | Minor form in solid and solution states. researchgate.net | Major, more stable form in solid and solution states. researchgate.netnih.gov |

| Biological Implication | May be required for specific interactions or as an intermediate state. | Believed to be the primary biologically active conformation. nih.gov |

| Impact of Locking | O-alkylation locks the enol form, which can lead to a loss of activity. researchgate.net | N-alkylation locks the keto form, which can also lead to a loss of activity. researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. For 4-quinolinol analogues, docking simulations provide invaluable insights into their mechanism of action at the atomic level. These simulations place the ligand into the three-dimensional structure of a target's binding site and score the resulting poses based on intermolecular interactions.

Studies on structurally related N-phenyl-4-hydroxy-2-quinolone derivatives have utilized induced-fit docking (IFD) to explore their binding to targets like the PI3Kα kinase. mdpi.com Such simulations revealed that these compounds can occupy the enzyme's binding site and form key interactions with specific amino acid residues. mdpi.com Similarly, docking studies of quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) have identified crucial hydrogen bonds and other interactions with active site residues like ASP831 and THR766, which are essential for inhibitory activity. dergipark.org.tr

These computational models help to rationalize the observed structure-activity relationships. For example, a simulation might show that a methoxy group on the 2-phenyl ring fits snugly into a hydrophobic pocket, or that the keto-oxygen of the quinolinol core acts as a hydrogen bond acceptor for a specific residue. By visualizing these ligand-target binding modes, researchers can understand why certain analogues are more potent than others and can rationally design new compounds with improved affinity and selectivity.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings, in a spatially defined manner.

For a series of 4-quinolinol analogues, a pharmacophore model can be generated based on the structures of the most active compounds. This model serves as a 3D query to screen large virtual databases for novel molecules that fit the required pharmacophoric features, potentially identifying new leads with diverse chemical scaffolds. For instance, a typical pharmacophore for a kinase inhibitor might consist of one or two hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic/aromatic feature, all positioned at specific distances from one another. nih.gov

These models can also be used to develop quantitative structure-activity relationship (QSAR) models. A 3D-QSAR model correlates the biological activity of a set of compounds with their alignment to a common pharmacophore, providing a predictive tool for estimating the potency of newly designed molecules. nih.gov By understanding the key pharmacophoric features of the 4-quinolinol, 7-(1-methylethoxy)-2-phenyl- scaffold, researchers can guide the synthesis of new derivatives with a higher probability of success.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure, conformational preferences, and other physicochemical properties of molecules from first principles. nih.gov These calculations provide a deeper understanding of the intrinsic properties of 4-quinolinol analogues that govern their biological activity.

One of the primary applications of quantum chemistry in this context is the study of tautomeric equilibria. Calculations can determine the relative Gibbs free energies of the 4-hydroxy (enol) and quinolin-4(1H)-one (keto) tautomers, providing a theoretical basis for the experimental observation that the keto form is more stable. nih.govresearchgate.net

Furthermore, these methods are used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Quantum calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are likely to be involved in intermolecular interactions. This information is crucial for understanding how the molecule will interact with its biological target and for rationalizing the effects of different substituents on its activity.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations serve as a powerful computational method to elucidate the dynamic behavior and stability of ligand-protein complexes over time. For analogues of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-, MD simulations have been instrumental in validating docking poses, characterizing intermolecular interactions, and assessing the stability of the ligand within the protein's active site. These simulations provide a deeper understanding of the molecular recognition process, which is crucial for structure-based drug design.

In silico studies of various quinoline and quinolone derivatives have employed MD simulations to explore their interactions with specific protein targets. These simulations typically follow molecular docking studies to refine the predicted binding modes and evaluate the complex's stability in a simulated physiological environment. The trajectories generated from MD simulations offer insights into conformational changes, fluctuations of the ligand and protein, and the persistence of key interactions.

For instance, in a study on a series of 2,4-diphenylquinoline (B373748) derivatives as potential inhibitors of the KDM4B protein, a 30-nanosecond MD simulation was performed. rsc.org The results of this simulation corroborated the molecular docking findings, demonstrating that the quinoline compounds exhibited greater stability when bound to the protein compared to a reference drug. rsc.org This stability is often quantified by analyzing the root mean square deviation (RMSD) of the protein and ligand over the course of the simulation. Lower and stable RMSD values are indicative of a stable binding complex.

Similarly, MD simulations were conducted on quinoline derivatives designed as potential protease inhibitors for SARS-CoV-2. nih.gov These simulations, performed on the most promising compound, revealed comparable stability to a reference inhibitor. nih.gov The analysis focused on conformational stability, residue flexibility (measured by root mean square fluctuation or RMSF), compactness, and the solvent-accessible surface area (SASA). nih.gov Such analyses help to understand how the ligand affects the protein's dynamics upon binding.

A critical aspect of MD simulations is the detailed analysis of intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions, which are fundamental to the stability of the ligand-protein complex. nih.gov For example, simulations of a quinoline derivative with the SARS-CoV-2 main protease (Mpro) showed a significant number of intermolecular hydrogen bonds with key residues like Glu166 and Gln189, validating the strong interaction predicted by docking studies. nih.gov

In another investigation involving quinoline-3-carboxamide (B1254982) derivatives and their interaction with DNA damage and response (DDR) kinases, 100-nanosecond MD simulations were performed. mdpi.com These simulations were used to establish the stability of the interactions between the inhibitor and several kinases, confirming that the protein-ligand complexes remained stable throughout the simulation with minimal secondary structure variations. mdpi.com

The insights gained from these simulations are summarized in the following table, which highlights key parameters and findings from MD studies on analogous quinoline structures.

| Compound Class | Protein Target | Simulation Duration | Key Findings from MD Simulations |

|---|---|---|---|

| 2,4-Diphenylquinoline Derivatives | KDM4B Protein | 30 ns | Demonstrated higher stability than the reference drug, corroborating docking results. rsc.org |

| Quinoline Derivatives | SARS-CoV-2 Mpro | Not Specified | Showed comparable stability to remdesivir; strong hydrogen bonding with Glu166 and Gln189. nih.gov |

| Quinoline-3-Carboxamide Derivatives | DDR Kinases (ATM, ATR, etc.) | 100 ns | Confirmed stable protein-ligand complexes with minimal secondary structure variations. mdpi.com |

| Designed Quinoline Derivatives | Serine/threonine protein kinase | 100 ns | Confirmed the stability of the ligands within the protein's active site over the simulation time. mdpi.com |

These studies collectively underscore the importance of molecular dynamics simulations in the preclinical evaluation of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- analogues. By providing a dynamic picture of the ligand-protein interactions, MD simulations offer valuable information that complements experimental findings and guides the further optimization of lead compounds.

Advanced Research Perspectives and Future Directions

Identification of Novel Biological Targets for 4-Quinolinol Derivatives

The diverse biological activities of quinoline (B57606) derivatives, including antioxidant, anti-inflammatory, antimalarial, antibacterial, and anticancer properties, suggest their interaction with multiple cellular targets. mdpi.com For 2-phenyl-4-quinolinol derivatives, research has indicated potential antileishmanial activity, suggesting that these compounds may have targets within the Leishmania parasite. nih.gov Notably, 2-substituted quinolines have shown activity against Leishmania donovani strains resistant to other quinoline-based drugs like sitamaquine, an 8-aminoquinoline (B160924). This suggests that 2-substituted quinolines may act on different biological targets than their 8-aminoquinoline counterparts. nih.gov

Future research will likely focus on elucidating these and other novel targets. A promising approach is the use of pharmacophore modeling, which helps in understanding the essential structural features required for biological activity. fiveable.medovepress.com By creating 3D models of the key chemical features of 4-quinolinol derivatives, researchers can perform virtual screening of biological target databases to identify potential new binding partners. fiveable.medovepress.com This in silico approach, combined with experimental validation, can accelerate the discovery of novel mechanisms of action.

Another strategy involves truly target-focused pharmacophore modeling, which can generate models directly from the structure of a potential biological target without prior knowledge of a binding ligand. nih.gov This is particularly useful for identifying targets for which no known inhibitors exist. nih.gov The application of these computational methods to 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- could unveil previously unknown therapeutic applications.

Rational Design of Hybrid Molecules Incorporating Quinoline Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. mdpi.com This approach can lead to compounds with improved affinity, efficacy, and selectivity, and potentially dual modes of action. mdpi.com The quinoline scaffold is an attractive component for such hybrid molecules due to its versatile biological activity. nih.gov

The rational design of hybrid molecules incorporating the 4-quinolinol scaffold can be guided by an understanding of structure-activity relationships (SAR). For instance, in the design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as DPP-4 inhibitors, rational design strategies led to a significant increase in potency. nih.gov Similar principles can be applied to 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-. For example, the 2-phenylquinolone skeleton has been identified as an effective antimitotic agent, mimicking the structure of podophyllotoxin (B1678966) analogs. mdpi.com Hybridizing this scaffold with other anticancer pharmacophores could yield novel compounds with enhanced efficacy.

The synthesis of pyrimidine-quinolone hybrids as lactate (B86563) dehydrogenase A (hLDHA) inhibitors provides a concrete example of this approach. nih.gov These hybrids were designed using docking and scaffold replacement techniques, and their synthesis was achieved through green chemistry methods. nih.gov The resulting compounds demonstrated promising inhibitory activity, and the study established a preliminary SAR that could guide the design of future analogs. nih.gov

| Hybrid Molecule Strategy | Potential Advantage | Reference Example |

| Dual-Action Hybrids | Targeting multiple pathways in a disease | Shikonin-lipoic acid hybrids for cancer therapy mdpi.com |

| Scaffold Hopping | Discovering novel chemical classes with similar activity | 2-phenyl-4-quinolones mimicking podophyllotoxin mdpi.com |

| Fragment-Based Design | Building potent inhibitors from smaller fragments | Pyrimidine-quinolone hybrids as hLDHA inhibitors nih.gov |

Application of Omics Technologies for Comprehensive Mechanism Elucidation

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes within a biological system in response to a drug candidate. unimi.itnih.gov These high-throughput techniques are invaluable for elucidating the mechanism of action of compounds like 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-.

Proteomics, for instance, can identify the proteins that are differentially expressed or post-translationally modified in cells treated with a quinoline derivative. This can provide clues about the pathways and cellular processes affected by the compound. mdpi.com Untargeted multi-omics approaches can be particularly powerful in inferring the mechanism of action of complex mixtures or novel compounds where the target is unknown. unimi.it For example, a multi-omics investigation was successfully used to elucidate the mechanism of an anti-tubercular fatty acid analog. nih.gov

The integration of omics data can help to build a comprehensive picture of a compound's effects. For instance, combining lipidomics, metabolomics, and proteomics can improve the efficiency and accuracy of mechanism of action elucidation. nih.gov The application of these technologies to 4-quinolinol derivatives can help to identify not only the primary target but also off-target effects and potential biomarkers for efficacy or toxicity. researchgate.net

| Omics Technology | Application in Quinoline Research | Potential Insights |

| Proteomics | Identify differentially expressed proteins upon treatment. | Uncover affected cellular pathways and potential off-target effects. mdpi.com |

| Transcriptomics | Analyze changes in gene expression. | Understand the regulatory networks modulated by the compound. |

| Metabolomics | Profile changes in small molecule metabolites. | Reveal alterations in metabolic pathways. |

| Multi-Omics | Integrate data from multiple omics platforms. | Provide a comprehensive understanding of the drug's mechanism of action. nih.gov |

Development of Advanced Screening Platforms for Quinoline Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.govmdpi.com The development of advanced screening platforms is crucial for identifying novel and potent quinoline analogues. Cell-based HTS assays are particularly valuable as they can identify compounds that modulate a specific cellular phenotype or pathway.

A notable example is the development of a high-throughput cell-based screen that identified a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that activates the tumor suppressor protein p53. nih.govplos.org This screen was designed to be highly specific, incorporating an internal control to minimize false positives. plos.org Such innovative screening designs can be adapted to discover 4-quinolinol derivatives with other desirable activities.

The quality of the screening library is also a critical factor. nih.gov The compilation of focused libraries of quinoline derivatives, based on known active pharmacophores, can increase the efficiency of screening campaigns. Virtual screening, a computational approach, can be used to prioritize compounds for experimental testing, further enhancing the efficiency of the drug discovery process. nih.gov The combination of advanced screening assays and well-designed compound libraries will be instrumental in unlocking the full therapeutic potential of quinoline analogues.

| Screening Platform | Description | Example Application |

| Cell-Based HTS | Measures a cellular response to a compound. | Identification of p53 activators with a 2-phenylvinyl-8-quinolinol core. nih.govplos.org |

| Biochemical HTS | Measures the effect of a compound on a purified target. | Screening for inhibitors of Hsp90 chaperone machinery. mdpi.com |

| Virtual Screening | Computational filtering of large compound databases. | Prioritizing compounds for experimental screening to improve hit rates. nih.gov |

Translational Research Challenges and Opportunities for Quinoline-Based Compounds

The translation of a promising compound from the laboratory to the clinic is a complex, lengthy, and expensive process fraught with challenges. researchgate.net These challenges include insufficient resources, funding, and infrastructure, as well as a shortage of researchers with the necessary expertise. researchgate.net For quinoline-based compounds, specific challenges may arise related to their pharmacokinetic properties, potential off-target effects, and the development of resistance.

Despite these hurdles, there are also significant opportunities. The broad spectrum of biological activities of quinoline derivatives suggests their potential application in a variety of diseases. mdpi.com The development of 2-substituted quinolines as antileishmanial drug candidates, for example, has progressed from natural product discovery to the synthesis of optimized compounds with potent in vivo activity. nih.govnih.gov

A key opportunity lies in the application of a translational research approach, which begins with a clinical need and works backward to identify underlying mechanisms and suitable drug candidates. researchgate.net This "bedside-to-bench" approach can increase the likelihood of clinical success. Furthermore, collaborations between academic researchers, who often excel in target identification and early-stage drug discovery, and pharmaceutical companies with expertise in drug development and clinical trials, are crucial for successful translation. researchgate.net For 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-, a clear translational path will require a deep understanding of its mechanism of action, a favorable safety profile, and a well-defined clinical indication.

Q & A

Q. What are the standard synthetic routes and purification methods for 4-hydroxy-2-phenyl quinoline derivatives, and how do they apply to 7-(1-methylethoxy) substitution?

The synthesis of 4-hydroxy-2-phenyl quinoline derivatives typically involves cyclization of substituted anilines with β-ketoesters or via Friedländer condensation. For 7-(1-methylethoxy) substitution, a methoxy group is introduced at the 7-position using isopropyl bromide or similar alkylating agents under basic conditions. Purification often involves sequential alkali and acid treatments to remove unreacted precursors, followed by crystallization in aqueous ethanol. Isomer separation (e.g., for chloro-substituted analogs) may require heating the crude product with alcohol and filtering hot to isolate specific isomers .

Q. How is the antibacterial activity of 4-hydroxy-2-phenyl quinoline derivatives evaluated, and what methodological precautions are needed?

Antibacterial assessment typically employs agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For 7-(1-methylethoxy)-2-phenyl-4-quinolinol, ensure the compound is dissolved in DMSO (<5% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments. Note that substituent position (e.g., 6 vs. 7) significantly impacts activity due to steric and electronic effects .

Advanced Research Questions

Q. How can isomer separation challenges in 7-substituted quinoline derivatives be addressed during synthesis?

Large melting point ranges (e.g., 4-hydroxy-7-chloro-2-phenyl quinoline) suggest isomer mixtures. Separation involves refluxing the crude product in alcohol (e.g., 80 ml ethanol per 4 g product), followed by hot filtration to isolate less-soluble isomers. Confirm purity via HPLC (C18 column, methanol/water mobile phase) or NMR (e.g., distinct aromatic proton splitting patterns) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for quinoline derivatives with varying 7-position substituents?

SAR studies compare substituent effects on bioactivity. For example:

- Electron-withdrawing groups (e.g., Cl) enhance antibacterial potency by increasing membrane permeability.

- Bulky groups (e.g., isopropoxy) may reduce activity due to steric hindrance.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase. Validate experimentally via MIC (Minimum Inhibitory Concentration) assays .

Q. How should researchers resolve contradictions in reported purity data for substituted quinolines?

Discrepancies in melting points or HPLC retention times often arise from undetected isomers or polymorphs. Apply complementary techniques:

Q. What computational methods are recommended for predicting the reactivity of 7-(1-methylethoxy)-2-phenyl-4-quinolinol in nucleophilic substitutions?

Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. For example, the 4-hydroxy group may act as a hydrogen bond donor, while the 7-isopropoxy group influences steric accessibility. Validate predictions with experimental kinetics (e.g., SNAr reactions with amines) .

Key Methodological Notes

- Synthesis Optimization : Use factorial design (e.g., varying temperature, solvent polarity) to maximize yield and minimize byproducts .

- Biological Assays : Include cytotoxicity testing (e.g., MTT assay on mammalian cells) to differentiate antibacterial specificity from general toxicity .

- Data Validation : Cross-check spectral data (NMR, IR) with PubChem/DSSTox entries (e.g., DTXSID30346524 for related analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.